molecular formula C20H46O7Si4 B12800366 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane CAS No. 69155-42-6

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane

Cat. No.: B12800366
CAS No.: 69155-42-6
M. Wt: 510.9 g/mol
InChI Key: JUWDVKFMBOWEOL-UHFFFAOYSA-N
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Description

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is a siloxane compound characterized by its unique structure, which includes glycidyloxypropyl groups attached to a tetrasiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes, due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane typically involves the hydrosilylation reaction of 1,1,1,3,5,7,7,7-Octamethyltetrasiloxane with allyl glycidyl ether. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize throughput. The process involves precise control of reactant feed rates, catalyst concentration, and reaction temperature to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane undergoes various chemical reactions, including:

    Oxidation: The glycidyloxypropyl groups can be oxidized to form corresponding diols.

    Reduction: Reduction reactions can target the epoxy groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups react with nucleophiles to form new bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.

Major Products:

    Oxidation: Diols and polyols.

    Reduction: Alcohols.

    Substitution: Various substituted siloxanes depending on the nucleophile used.

Scientific Research Applications

1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane finds applications in several scientific research areas:

    Chemistry: Used as a precursor for the synthesis of advanced siloxane-based materials and polymers.

    Biology: Employed in the modification of surfaces for bio-compatibility and as a cross-linking agent in biomaterials.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent thermal and chemical stability.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its glycidyloxypropyl groups. These groups can undergo ring-opening reactions, forming covalent bonds with various substrates. This reactivity is harnessed in cross-linking processes, surface modifications, and the formation of polymer networks. The tetrasiloxane backbone provides structural stability and flexibility, enhancing the compound’s utility in diverse applications.

Comparison with Similar Compounds

  • 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(trimethylsilanyloxy)tetrasiloxane
  • 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-aminopropyl)tetrasiloxane
  • 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-methacryloxypropyl)tetrasiloxane

Uniqueness: 1,1,1,3,5,7,7,7-Octamethyl-3,5-bis(3-glycidyloxypropyl)tetrasiloxane is unique due to its glycidyloxypropyl groups, which provide high reactivity and versatility in chemical modifications. This distinguishes it from other similar compounds that may have different functional groups, leading to varied reactivity and applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

CAS No.

69155-42-6

Molecular Formula

C20H46O7Si4

Molecular Weight

510.9 g/mol

IUPAC Name

trimethyl-[methyl-[methyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxy-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxysilane

InChI

InChI=1S/C20H46O7Si4/c1-28(2,3)25-30(7,13-9-11-21-15-19-17-23-19)27-31(8,26-29(4,5)6)14-10-12-22-16-20-18-24-20/h19-20H,9-18H2,1-8H3

InChI Key

JUWDVKFMBOWEOL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCOCC1CO1)O[Si](C)(CCCOCC2CO2)O[Si](C)(C)C

Origin of Product

United States

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